molecular formula C15H13FO3 B1269673 3-[(3-Fluorobenzyl)oxy]-4-methoxybenzaldehyde CAS No. 346459-53-8

3-[(3-Fluorobenzyl)oxy]-4-methoxybenzaldehyde

Cat. No. B1269673
CAS RN: 346459-53-8
M. Wt: 260.26 g/mol
InChI Key: MELWMTALSAOIPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds such as 3-fluoro-4-methoxybenzaldehyde has been simplified to a one-step process, avoiding the use of concentrated acids and reducing costs by recycling trifluoroacetic acid. This process achieves a yield of up to 87.3% (Wang Bao-jie, 2006).

Molecular Structure Analysis

Studies on derivatives like methoxybenzaldehyde oxime showcase various hydrogen-bonding patterns and crystal structures, providing insights into the molecular arrangements and stability of these compounds. Different conformations (s-cis and s-trans) and hydrogen bonding patterns have been observed, offering a glimpse into the structural diversity within this chemical family (L. Gomes et al., 2018).

Chemical Reactions and Properties

The chemical reactivity and interactions of similar compounds have been explored, revealing the formation of complex molecular structures and the importance of intermolecular hydrogen bonding in determining the structural and chemical properties of these compounds (Qiu He et al., 2010).

Physical Properties Analysis

Investigations into compounds like 3-fluoro-4-methoxybenzaldehyde under cryogenic conditions have shed light on their structural transformations and equilibrium conformational composition. Such studies highlight the stability and conformational preferences of these molecules at low temperatures, providing valuable information on their physical properties (G. O. Ildız et al., 2018).

Chemical Properties Analysis

The synthesis and structural elucidation of compounds like N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, achieved through reactions involving methoxybenzaldehyde, contribute to our understanding of the chemical properties of such molecules. These studies, involving various spectroscopic techniques and crystallography, provide detailed insights into the chemical behavior and characteristics of methoxybenzaldehyde derivatives (M. Alotaibi et al., 2018).

Scientific Research Applications

Simplified Synthesis

  • A study by Wang Bao-jie (2006) presented a simplified one-step synthetic method for 3-fluoro-4-methoxybenzaldehyde. This method avoids the damage caused by concentrated acids in industrial production and allows for recycling of trifluoroacetic acid, reducing costs significantly.

Anticancer Activity

  • Research by N. Lawrence et al. (2003) explored the synthesis of fluorinated benzaldehydes, including 3-fluoro-4-methoxybenzaldehyde, for their potential in anticancer activity. They investigated its use in the synthesis of fluoro-substituted stilbenes, analogues of combretastatins, which have shown potent cell growth inhibitory properties.

Structural Studies

  • A crystallographic study by Lei Jin & Cheng‐He Zhou (2010) investigated the structure of a compound with a 3-methoxybenzaldehyde group. This research provides insight into the structural properties of such compounds, which can be crucial for understanding their reactivity and interactions in various applications.

Bioconversion Potential

  • F. R. Lauritsen & A. Lunding (1998) studied the bioconversion potential of the fungus Bjerkandera adusta with respect to producing novel halogenated aromatic compounds, including derivatives of 3-fluoro-4-methoxybenzaldehyde. This study highlights the potential of using biological systems for the synthesis of chemically modified compounds.

Spectroscopic Studies

  • Research by H. Özay et al. (2013) presented the synthesis and spectroscopic study of a compound derived from the reaction of 2-hydroxy-3-methoxybenzaldehyde. This work is significant for understanding the spectroscopic properties of related compounds.

Application in Catalysis

  • The work of P. Ferreira et al. (2015) showed how aromatic stacking interactions in enzymes, such as Aryl-alcohol oxidase, which acts on compounds including methoxylated benzaldehydes, can govern catalysis. This study provides insights into the role of molecular interactions in enzymatic processes.

Photocatalytic Oxidation

  • A study by S. Yurdakal et al. (2009) on the photocatalytic oxidation of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde highlights the potential of using photocatalysts for selective organic transformations, an area where derivatives of 3-fluoro-4-methoxybenzaldehyde might find application.

Safety and Hazards

The safety data sheet for “3-[(3-Fluorobenzyl)oxy]-4-methoxybenzaldehyde” advises against using it for medicinal, household, or other uses . It also recommends avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

properties

IUPAC Name

3-[(3-fluorophenyl)methoxy]-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-18-14-6-5-11(9-17)8-15(14)19-10-12-3-2-4-13(16)7-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELWMTALSAOIPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354644
Record name 3-[(3-fluorobenzyl)oxy]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

346459-53-8
Record name 3-[(3-fluorobenzyl)oxy]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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